

Nampt-IN-8: Detailed Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nampt-IN-8*

Cat. No.: *B12418137*

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Abstract

Nampt-IN-8 is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) with a reported half-maximal inhibitory concentration (IC₅₀) of 0.183 μ M.[1][2] As a critical enzyme in the NAD⁺ salvage pathway, NAMPT is a key target in cancer therapy due to the high dependence of tumor cells on this pathway for survival and proliferation. **Nampt-IN-8** exerts its anti-cancer effects by inducing the production of reactive oxygen species (ROS) and promoting apoptosis.[1][2] This document provides detailed protocols for the experimental use of **Nampt-IN-8** in a cell culture setting, including procedures for cell viability assays, detection of reactive oxygen species, and analysis of apoptosis.

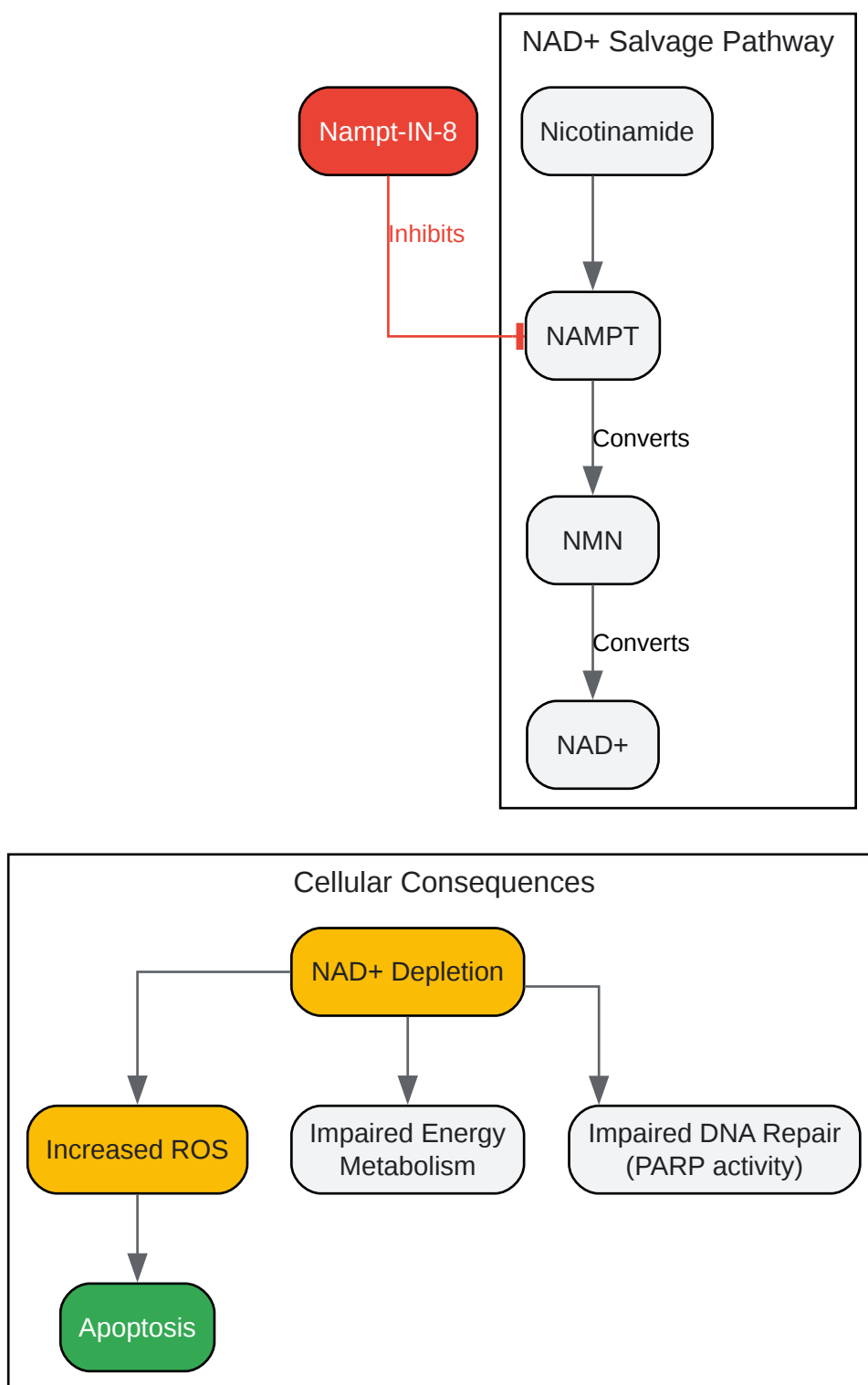
Data Presentation

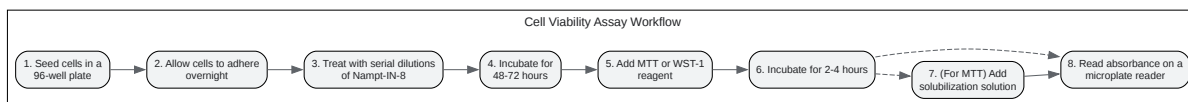
Parameter	Value	Cell Line Context	Source
IC ₅₀	0.183 μ M	General	[1][2]
Molecular Formula	C ₃₆ H ₃₅ N ₃ O ₄	-	
Molecular Weight	573.68 g/mol	-	
CAS Number	2453183-75-8	-	

Signaling Pathways

NAMPT Inhibition and Downstream Effects

Nampt-IN-8 functions by inhibiting NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway. This pathway is crucial for regenerating NAD⁺ from nicotinamide, a byproduct of NAD⁺-consuming enzymes like PARPs and sirtuins. By blocking NAMPT, **Nampt-IN-8** leads to a depletion of the cellular NAD⁺ pool. This has several downstream consequences, including impaired energy metabolism, increased oxidative stress through the accumulation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).





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References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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